1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the Pyridylmethyl Group: This step may involve nucleophilic substitution reactions.
Oxidation and Functional Group Modifications: The final steps often include oxidation reactions to introduce the oxo group and further functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases due to its bioactivity.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide: Lacks the pyridylmethyl group.
N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide: Lacks the oxo group.
Uniqueness
1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H23N3O5 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-oxo-N-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O5/c1-31-21-12-17(13-22(32-2)23(21)33-3)28-15-20(18-9-4-5-10-19(18)25(28)30)24(29)27-14-16-8-6-7-11-26-16/h4-13,15H,14H2,1-3H3,(H,27,29) |
InChI Key |
GWSBVYKFZRHBSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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